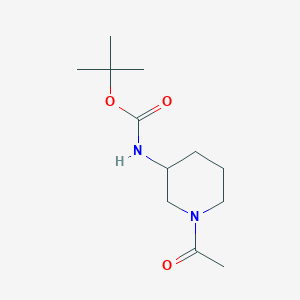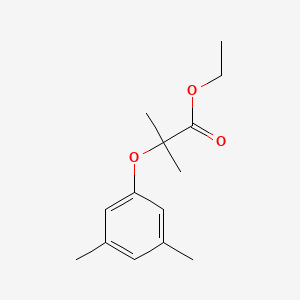
tert-butyl (1-acetyl-3-piperidinyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “tert-butyl (1-acetyl-3-piperidinyl)carbamate” is a derivative of tert-butyl carbamate, which is a type of carbamate ester. Carbamate esters are organic compounds that are derived from carbamic acid and are often used in pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of tert-butyl carbamates, such as the one you’re asking about, typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This reaction results in the formation of a Boc-protected amine, a common intermediate in the synthesis of many pharmaceuticals .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a piperidine ring, a common structural motif in many pharmaceuticals . The tert-butyl carbamate group would be attached to one of the nitrogen atoms in the piperidine ring .Chemical Reactions Analysis
In general, tert-butyl carbamates are stable towards most nucleophiles and bases . They can be cleaved under acidic conditions to yield the free amine and tert-butyl alcohol .Mecanismo De Acción
Target of Action
Tert-butyl (1-acetyl-3-piperidinyl)carbamate is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological processes .
Pharmacokinetics
It’s known that the compound should be stored under inert gas at 2–8 °c .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tacrine has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. Additionally, it is relatively easy to synthesize and is readily available. However, one limitation is that it has been shown to have a number of side effects, including liver toxicity and gastrointestinal problems. Additionally, it has a relatively short half-life, which can limit its effectiveness.
Direcciones Futuras
There are a number of future directions for research on tert-butyl (1-acetyl-3-piperidinyl)carbamate. One area of research is the development of new and more effective acetylcholinesterase inhibitors. Additionally, researchers are exploring the use of this compound in combination with other drugs for the treatment of Alzheimer's disease. Finally, researchers are exploring the use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease.
Métodos De Síntesis
Tacrine can be synthesized through a multi-step process starting with the reaction of piperidine with acetyl chloride to form N-acetyl piperidine. This intermediate is then reacted with tert-butyl carbamate to form the final product, tert-butyl (1-acetyl-3-piperidinyl)carbamate.
Aplicaciones Científicas De Investigación
Tacrine has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function. By inhibiting the breakdown of acetylcholine, tert-butyl (1-acetyl-3-piperidinyl)carbamate can increase the levels of this neurotransmitter in the brain, which can improve cognitive function and memory.
Propiedades
IUPAC Name |
tert-butyl N-(1-acetylpiperidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(15)14-7-5-6-10(8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOQNVCQLLARFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-butyl 8-ethyl 5-amino-7-(2,4-dichlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B6103386.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(3-methyl-1-piperidinyl)nicotinamide](/img/structure/B6103394.png)
![7-ethyl-8-methyl-3-[2-(4-morpholinyl)ethyl]-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6103398.png)
![ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6103403.png)

![N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B6103414.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B6103424.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6103435.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6103438.png)
![[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B6103457.png)
![7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103468.png)
![1-sec-butyl-5-(difluoromethyl)-7-(4-fluorophenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6103473.png)
![N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6103483.png)